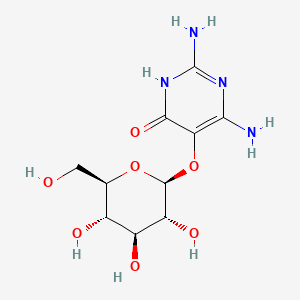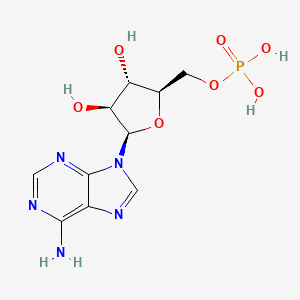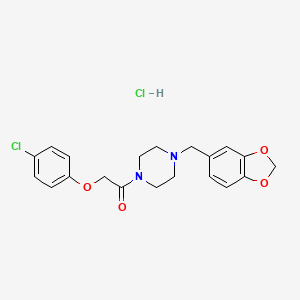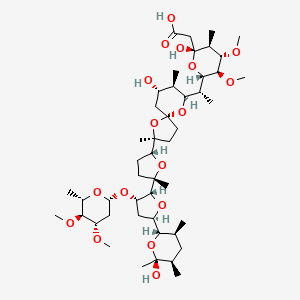
Maduramicin
Vue d'ensemble
Description
La maduramicine est un antibiotique ionophore polyéther naturel, isolé à l'origine de l'actinomycète Actinomadura rubra. Elle est principalement utilisée en médecine vétérinaire comme agent antiprotozoaire pour prévenir la coccidiose chez les volailles . La molécule a une formule chimique C47H80O17 et une masse molaire de 917,140 g/mol .
Applications De Recherche Scientifique
Maduramicin has several scientific research applications:
Veterinary Medicine: It is widely used as an anticoccidial agent in poultry to prevent and control coccidiosis
Pharmacology: Research has explored its potential in inhibiting cell proliferation and inducing apoptosis in various cell types.
Food Safety: Studies have developed methods to detect and quantify this compound residues in food products, ensuring food safety.
Nanotechnology: This compound-loaded nanostructured lipid carriers have been developed to enhance its anticoccidial effect and reduce toxicity.
Safety and Hazards
Maduramicin is toxic and can cause heart and skeletal muscle cell damage, resulting in heart failure, skeletal muscle degeneration, and even death in animals and humans, if improperly used . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
Mécanisme D'action
Target of Action
Maduramicin primarily targets cations , particularly sodium (Na+), potassium (K+), and calcium (Ca2+) ions . It forms complexes with these cations, promoting their transport across the cell membrane . In myocardial cells, this compound inhibits the AKT-Cyclin D1 signaling pathway .
Mode of Action
This compound forms complexes with cations, promoting their transport across the cell membrane . This action increases the osmotic pressure within the coccidia, inhibiting certain mitochondrial functions such as substrate oxidation and ATP hydrolysis . This eventually leads to protozoal cell death . In myocardial cells, this compound suppresses AKT-Cyclin D1 signaling, leading to G0/G1 phase cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cation transport across the cell membrane . By forming complexes with cations, this compound disrupts the normal ion balance within the cell, leading to increased osmotic pressure and inhibition of mitochondrial functions . This disruption of cation homeostasis affects various downstream effects, including cell cycle regulation and apoptosis .
Pharmacokinetics
It is known that this compound exhibits poor water solubility . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound against coccidiosis in poultry can be affected by the dosage and the presence of other feed additives . Additionally, the solubility of this compound can impact its bioavailability and efficacy .
Analyse Biochimique
Biochemical Properties
Maduramicin plays a crucial role in biochemical reactions by selectively binding to monovalent cations such as potassium, rubidium, sodium, lithium, and cesium ions. This selective binding facilitates the transport of these ions across biological membranes, disrupting the ionic balance within cells . This compound interacts with various enzymes and proteins, including those involved in ion transport and mitochondrial functions. For instance, it inhibits certain mitochondrial functions such as substrate oxidation and ATP hydrolysis, leading to cell death in protozoa .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In myocardial cells, it has been observed to arrest the cell cycle at the G0/G1 phase by inhibiting the AKT-Cyclin D1 signaling pathway . This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, this compound has been shown to cause skeletal muscle and heart cell damage, resulting in degeneration and heart failure if improperly used .
Molecular Mechanism
At the molecular level, this compound functions by forming complexes with cations, particularly Na+, K+, and Ca2+, promoting their transport across cell membranes . This action increases osmotic pressure within cells, disrupting mitochondrial functions and leading to cell death. The compound also inhibits oxidative phosphorylation by dysregulating ion concentrations, which further contributes to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can cause protracted clinical courses, including toxic polyneuropathy, rhabdomyolysis, and acute renal failure . The compound’s stability and degradation over time can influence its long-term effects on cellular function, with observed toxicities in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively controls coccidiosis in poultry. At higher doses, it can cause severe toxicity, including necrosis or degeneration of cardiac and skeletal muscles . The narrow safety range of this compound necessitates careful dosage control to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to ion transport and mitochondrial function. It affects metabolic flux by altering ion concentrations within cells, leading to changes in metabolite levels . The compound’s interaction with enzymes such as Ca2±ATPase further influences its metabolic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with cation transporters and binding proteins. Its lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in specific tissues . This distribution is crucial for its antiprotozoal activity, as it targets the intracellular environment of protozoa .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its effects on ion transport and mitochondrial functions . The compound’s targeting signals and post-translational modifications direct it to specific compartments, enhancing its activity and function within cells .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La maduramicine est généralement produite par des procédés de fermentation impliquant la bactérie Actinomadura rubra . Le processus de fermentation consiste à cultiver la bactérie dans un milieu approprié sous des conditions contrôlées afin de produire le composé. Le bouillon de fermentation est ensuite extrait et purifié pour isoler la maduramicine .
Méthodes de Production Industrielle
Dans les milieux industriels, la maduramicine est souvent formulée sous forme de maduramicine ammonium, qui est plus stable et plus facile à manipuler. Une méthode consiste à dissoudre la maduramicine ammonium dans un solvant tel que l'acétate d'éthyle, puis à pulvériser la solution sur un support comme l'amidon de maïs ou le carbonate de calcium dans un lit fluidisé . Cette méthode garantit un mélange uniforme et prévient les problèmes de toxicité dus à une distribution inégale .
Analyse Des Réactions Chimiques
Types de Réactions
La maduramicine subit diverses réactions chimiques, notamment la complexation avec des cations (tels que le sodium, le potassium et le calcium), ce qui facilite leur transport à travers les membranes cellulaires . Cette activité ionophore est cruciale pour sa fonction biologique.
Réactifs et Conditions Courantes
Les réactions de complexation se produisent généralement dans des conditions physiologiques, où la maduramicine forme des complexes avec des cations, augmentant la pression osmotique à l'intérieur des cellules . Ce processus inhibe les fonctions mitochondriales telles que l'oxydation des substrats et l'hydrolyse de l'ATP, conduisant à la mort cellulaire des protozoaires .
Principaux Produits Formés
Les principaux produits des réactions de la maduramicine sont les complexes ionophore-cation, qui perturbent l'équilibre ionique cellulaire et entraînent la mort des protozoaires cibles .
Applications de la Recherche Scientifique
La maduramicine présente plusieurs applications de recherche scientifique :
Médecine Vétérinaire : Elle est largement utilisée comme agent anticoccidien chez les volailles pour prévenir et contrôler la coccidiose
Pharmacologie : La recherche a exploré son potentiel pour inhiber la prolifération cellulaire et induire l'apoptose dans divers types de cellules.
Sécurité Alimentaire : Des études ont développé des méthodes pour détecter et quantifier les résidus de maduramicine dans les produits alimentaires, assurant ainsi la sécurité alimentaire.
Nanotechnologie : Des nanovecteurs lipidiques chargés de maduramicine ont été développés pour améliorer son effet anticoccidien et réduire sa toxicité.
Mécanisme d'Action
La maduramicine exerce ses effets en formant des complexes avec des cations (en particulier le sodium, le potassium et le calcium), favorisant ainsi leur transport à travers les membranes cellulaires . Cela augmente la pression osmotique à l'intérieur des protozoaires, inhibant les fonctions mitochondriales telles que l'oxydation des substrats et l'hydrolyse de l'ATP, conduisant finalement à la mort cellulaire . De plus, il a été démontré que la maduramicine induit une apoptose dépendante des caspases dans certains types de cellules .
Comparaison Avec Des Composés Similaires
La maduramicine fait partie de la classe des antibiotiques ionophores polyéthers, qui comprend d'autres composés tels que la monensine et la salinomycine . Comparée à ces composés, la maduramicine est plus puissante et a un spectre d'activité plus large contre les coccidies . Elle a également une marge de sécurité plus étroite, nécessitant un dosage prudent pour éviter la toxicité .
Composés Similaires
Monensine : Un autre ionophore polyéther utilisé comme agent anticoccidien chez les volailles.
Salinomycine : Un ionophore polyéther avec des applications similaires, mais une toxicité plus élevée que la maduramicine.
La combinaison unique de la maduramicine d'une grande puissance et d'une activité ionophore spécifique en fait un outil précieux en médecine vétérinaire et en recherche scientifique.
Propriétés
IUPAC Name |
2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVUEZAROXKXRT-VQLSFVLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044546 | |
| Record name | Maduramicin alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79356-08-4, 84878-61-5 | |
| Record name | Maduramicin α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79356-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | X 14868A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maduramicin alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maduramicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MADURAMICIN ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S6GVE3CIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Benzenedicarboxamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1682197.png)
![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)
![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)
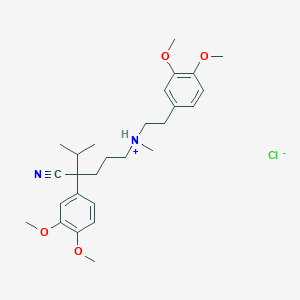
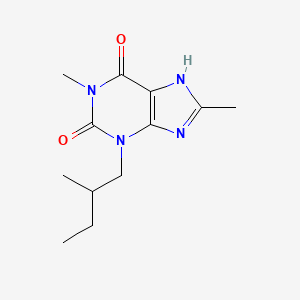


![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)

